1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS number 383136-25-2
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS number 383136-25-2
An In-Depth Technical Guide to 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-25-2), a heterocyclic building block with significant potential in coordination chemistry and pharmaceutical drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and prospective applications.
Introduction and Strategic Importance
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a bifunctional organic molecule integrating two key heterocyclic systems: a pyridine ring and a pyrrole ring. The strategic placement of the methyl group on the pyridine and the carbaldehyde on the pyrrole offers multiple points for chemical modification. This structure is of particular interest as it can act as a bidentate ligand for metal coordination or as a versatile intermediate for the synthesis of more complex molecular architectures. The aldehyde functional group serves as a reactive handle for derivatization, while the pyridine's nitrogen atom provides a coordination site, making this compound a valuable scaffold in medicinal chemistry and materials science.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its constituent parts and are crucial for its application.
| Property | Value (Predicted/Inferred) | Source/Justification |
| CAS Number | 383136-25-2 | Public Record[1] |
| Molecular Formula | C11H10N2O | Derived from structure |
| Molecular Weight | 186.21 g/mol | Calculated from formula |
| Appearance | Expected to be a beige to yellow solid | Based on related pyrrole-aldehydes |
| Solubility | Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate) | Inferred from structural polarity |
| Melting Point | Not available; expected > 50 °C | General property of similar solids |
Structural Confirmation: The definitive characterization of this molecule would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons and verify the presence of both the methyl-substituted pyridine and the formyl-substituted pyrrole rings.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the proposed structure.
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Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group (C=O) around 1660-1700 cm⁻¹.
Synthesis and Mechanistic Rationale
The synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not explicitly detailed in publicly available literature. However, a robust synthetic route can be designed based on established methods for N-arylation of pyrroles, such as the Buchwald-Hartwig or Ullmann condensation, followed by formylation. A more direct and likely industrial approach involves a Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation, or a direct condensation approach.
A plausible and efficient method is the condensation of 2-amino-6-methylpyridine with a suitable 1,4-dicarbonyl compound precursor to form the pyrrole ring, followed by formylation. A well-established method for synthesizing pyrrole-2-carbaldehydes involves the Vilsmeier-Haack reaction on the N-substituted pyrrole.[2]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Step 1: N-Arylation. Coupling of pyrrole with 2-chloro-6-methylpyridine.
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Step 2: Formylation. Vilsmeier-Haack reaction to introduce the aldehyde group at the C2 position of the pyrrole ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole
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To a sealed reaction vessel, add 2-chloro-6-methylpyridine (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and seal.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Causality Insight: The Ullmann condensation is chosen for its reliability in forming C-N bonds between aryl halides and N-heterocycles. L-proline acts as a highly effective and inexpensive ligand for copper, accelerating the reaction rate and improving yield.
Step 2: Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
-
In a three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes.[2]
-
Add a solution of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole (1.0 eq) in a minimal amount of solvent (e.g., 1,2-dichloroethane) dropwise to the Vilsmeier reagent at 0 °C.[2]
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[2]
-
Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate.[2]
-
Heat the mixture to reflux for 15 minutes to hydrolyze the iminium intermediate.[2]
-
After cooling, extract the product with a suitable organic solvent. Combine the organic phases, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality Insight: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole. The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic Vilsmeier reagent is attacked by the C2 position of the pyrrole ring, which is activated by the nitrogen atom.
Chemical Reactivity and Applications
The molecule's utility stems from the distinct reactivity of its functional groups.
Caption: Key reactivity sites of the core molecule.
Applications in Drug Discovery
Pyrrole-2-carbaldehydes are important precursors in the synthesis of natural products and pharmaceuticals.[3][4][5] The aldehyde can be readily converted into other functional groups or used in cyclization reactions to build more complex heterocyclic systems. The pyridine moiety can improve solubility, modulate electronic properties, or serve as a key binding element to biological targets. The integration of AI and machine learning in drug discovery can leverage scaffolds like this to predict potential drug candidates and optimize their properties for enhanced efficacy and safety.[6][7][8]
Applications in Coordination Chemistry
The N-pyridyl-pyrrole structure allows the molecule to act as an effective N,N'-bidentate ligand. The nitrogen on the pyridine and one of the pyrrole ring nitrogens can coordinate to a metal center, forming a stable five-membered chelate ring. Such ligands are used in the development of catalysts, molecular sensors, and functional materials.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Therefore, handling precautions must be based on the data for its parent structures, pyrrole-2-carboxaldehyde and 6-methylpyridine-2-carboxaldehyde.
-
Health Hazards: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]
-
Handling Precautions: Handle in a well-ventilated place.[10] Wear protective gloves, eye protection, and appropriate clothing to prevent skin exposure.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and preferably store under an inert gas.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Conclusion
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a strategically designed chemical intermediate with considerable potential. Its synthesis, while not explicitly documented, can be reliably achieved through established synthetic methodologies. The dual functionality of this molecule makes it a valuable building block for creating complex molecular entities for applications ranging from medicinal chemistry to materials science. This guide provides a foundational understanding for researchers looking to exploit the unique chemical properties of this compound.
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- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Procedure based on general Vilsmeier-Haack reaction principles described in such standard texts).
-
Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. Available from: [Link]
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Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]
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